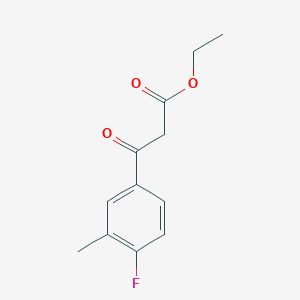
Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H13FO3 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFO
- Molecular Weight : 210.20 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 280.4 ± 15.0 °C at 760 mmHg
- Flash Point : 119.6 ± 15.3 °C
The compound features a fluoro-substituted aromatic ring and an oxopropanoate moiety, which contribute to its unique chemical behavior and biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
- Reactive Intermediate Formation : The presence of the fluoro group enhances stability and bioavailability, while the oxo group can lead to the formation of reactive intermediates that may interact with cellular macromolecules .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a variety of pathogens. For example:
- Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, contributing to its potential as a therapeutic agent in treating infections.
- Fungal Activity : Preliminary data suggest antifungal properties, although further research is needed to quantify this effect.
Anticancer Activity
Research has highlighted the potential of this compound in cancer treatment:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity in treated cells .
Study on Anticancer Effects
A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells:
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 80 | 2 |
| 50 | 50 | 5 |
| 100 | 30 | 10 |
The results indicate a dose-dependent response where higher concentrations significantly reduced cell viability and increased apoptosis induction .
Antimicrobial Efficacy Study
In another investigation assessing antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | <20 |
| Candida albicans | <15 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Propiedades
IUPAC Name |
ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSARTPXNGZTAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















